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Defensin Tk-AMP-D4 -

Defensin Tk-AMP-D4

Catalog Number: EVT-246128
CAS Number:
Molecular Formula:
Molecular Weight:
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Product Introduction

Source

Tk-AMP-D4 is isolated from the seeds of Triticum kiharae, a species of wheat. The defensin was identified through sequence analysis, revealing its structural similarity to other plant defensins, which are characterized by a conserved cysteine motif that contributes to their stability and function .

Classification

Defensin Tk-AMP-D4 falls under the category of antimicrobial peptides (AMPs) and specifically belongs to the plant defensin group. This classification is based on its structural features and biological activity, which include direct cidal effects on bacteria and fungi .

Synthesis Analysis

Methods

The synthesis of Tk-AMP-D4 can be approached through various methods:

  1. Heterologous Expression: This method involves expressing the defensin in host organisms such as bacteria, yeast, or plants. This technique allows for the production of large quantities of the peptide while maintaining its biological activity.
  2. Chemical Synthesis: Although less common due to challenges in achieving proper folding, chemical synthesis can be employed for small-scale production or specific modifications of the peptide .

Technical Details

The heterologous expression typically utilizes plasmid vectors containing the gene encoding Tk-AMP-D4, which is then transformed into suitable host cells. Following expression, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the peptide from cellular components.

Molecular Structure Analysis

Structure

The molecular structure of Tk-AMP-D4 consists of 45 amino acids with a characteristic fold stabilized by three disulfide bonds formed between cysteine residues. This structure is crucial for its stability and interaction with microbial membranes .

Data

  • Amino Acid Sequence: GKCDHRRC
  • Isoelectric Point: 8.51
  • Net Charge at pH 7: +3
    These parameters indicate that Tk-AMP-D4 is positively charged under physiological conditions, enhancing its interaction with negatively charged microbial membranes .
Chemical Reactions Analysis

Reactions

Tk-AMP-D4 primarily exhibits antimicrobial reactions through membrane disruption mechanisms. It interacts with microbial membranes, leading to pore formation and eventual cell lysis. This action is facilitated by its amphipathic nature, allowing it to insert into lipid bilayers effectively.

Technical Details

The mechanism involves:

  1. Membrane Binding: The positively charged regions of Tk-AMP-D4 facilitate binding to negatively charged bacterial membranes.
  2. Pore Formation: Upon insertion into the membrane, conformational changes occur that lead to pore formation, disrupting membrane integrity and causing cell death.
Mechanism of Action

Process

The mechanism by which Tk-AMP-D4 exerts its antimicrobial effects involves several steps:

  1. Target Recognition: The peptide recognizes and binds to specific components on microbial surfaces.
  2. Membrane Disruption: Following binding, Tk-AMP-D4 disrupts membrane integrity through pore formation.
  3. Cell Lysis: The disruption leads to leakage of cellular contents and ultimately cell death.

Data

Studies have shown that defensins like Tk-AMP-D4 can effectively reduce pathogen viability in vitro, demonstrating their potential use in crop protection against diseases caused by fungi and bacteria .

Physical and Chemical Properties Analysis

Physical Properties

Tk-AMP-D4 is characterized by:

  • Molecular Weight: Approximately 5 kDa.
  • Solubility: Highly soluble in aqueous solutions, which is essential for its biological activity.

Chemical Properties

Key chemical properties include:

  • Stability: The presence of disulfide bonds enhances stability against proteolytic degradation.
  • pH Sensitivity: The peptide maintains activity across a range of pH levels but is most effective at neutral pH.

These properties make Tk-AMP-D4 a viable candidate for agricultural applications where stability and efficacy are critical .

Applications

Defensin Tk-AMP-D4 has several scientific applications:

  1. Agricultural Biotechnology: Its antimicrobial properties make it suitable for developing transgenic crops with enhanced resistance to pathogens.
  2. Pharmaceutical Development: Potential use in creating new antimicrobial agents for treating infections caused by resistant strains of bacteria.
  3. Food Preservation: Application in food safety to inhibit microbial growth in food products.

Research continues into optimizing production methods and exploring new applications for Tk-AMP-D4 in various fields .

Phylogenetic Classification and Evolutionary Context of Defensin Tk-AMP-D4

Taxonomic Distribution of Defensin-Like Peptides Across Organisms

Defensin Tk-AMP-D4 belongs to the cysteine-rich antimicrobial peptide (AMP) family predominantly found in Poaceae species, particularly within the Triticum kiharae genome. This synthetic allohexaploid wheat (AAGGDD genome) exhibits a remarkable diversity of defensin-like (DEFL) genes, with transcriptome analyses identifying 143 DEFL sequences grouped into 10 structural classes based on cysteine motifs [1] [2]. The classical 8-cysteine defensins (Group 1) represent the most abundant category, comprising 52 members including Tk-AMP-D4. Phylogenetically, defensins span kingdoms: invertebrate defensins in arthropods and mollusks often display 6-cysteine motifs (C6), while plant defensins consistently conserve 8-cysteine scaffolds (C8) with disulfide bonds stabilizing a triple-stranded β-sheet structure [1] [3]. In Poaceae, defensins demonstrate tissue-specific expression patterns, with highest abundance in seeds, roots, and reproductive organs—a distribution aligned with their role in protecting vulnerable tissues against pathogens. Legumes like Lens culinaris express six defensins with distinct spatiotemporal regulation, while in T. kiharae, Tk-AMP-D4 is transcriptionally upregulated during fungal challenge, indicating its specialized role in induced immunity [1] [6].

Table 1: Distribution of Defensin Types Across Taxa

Taxonomic GroupCysteine MotifRepresentative DefensinsKey Functions
Poaceae (e.g., Triticum kiharae)C8 (8 conserved cysteines)Tk-AMP-D4, Tk-AMP-D1Antifungal activity, induced defense
Other Plants (e.g., Lens culinaris)C8Defensin 1-6Tissue protection, developmental regulation
InsectsC6Drosomycin, Nasonin-1Antibacterial/antifungal defense
MammalsMixedβ-defensins, α-defensinsMicrobiocidal activity, immune signaling

Evolutionary Conservation of γ-Core Motifs in Plant and Insect Defensins

The γ-core motif (GXCX_3-9_C) represents a signature element within defensins critical for antimicrobial functionality. In Tk-AMP-D4, this motif localizes to loop 1 of its three-dimensional structure, forming a solvent-exposed region with cationic and amphipathic properties essential for membrane interactions [4] [8]. Structural analyses reveal that γ-core motifs adopt a conserved β-hairpin configuration stabilized by disulfide bonds, facilitating penetration of microbial membranes. Evolutionary pressure has conserved this motif across plant defensins (e.g., NaD1 in Nicotiana alata) and insect defensins (e.g., Drosomycin in Drosophila melanogaster), despite significant sequence divergence elsewhere [3] [7] [10]. Mutagenesis studies on the γ-core of the Penicillium chrysogenum antifungal protein (PAF) demonstrate that enhancing positive charge (+1 to +5) and hydrophilicity significantly boosts antifungal efficacy against Candida albicans—evidence supporting the functional primacy of this domain [4] [8]. In Poaceae defensins like Tk-AMP-D4, the γ-core’s electropositive residues mediate binding to anionic phospholipids in fungal membranes, initiating pore formation and cell death. This mechanistic conservation underscores its role as an evolutionary "hotspot" for host-pathogen molecular arms races [4] [7].

Table 2: γ-Core Motif Variations Across Defensin Classes

Source Organismγ-Core SequenceNet Charge (pH 7)Key Modifications Shaping Function
Triticum kiharae (Tk-AMP-D4)Predicted: GLCIPPKC+2 to +4Hydrophobic residue (Ile) enhances membrane insertion
Penicillium chrysogenum (PAF)Native: GTCNSYRC+1Variant Pγopt (S10K/E13K): Charge increase to +5 elevates activity 10-fold
Nicotiana alata (NaD1)Functional: GHCQRSC+3Arginine-rich motif mediates phosphatidylinositol binding
Drosophila melanogaster (Drosomycin)Core: GYCNGPAC+1Glycine flexibility enables conformational adaptation

Comparative Genomic Analysis of Defensin Gene Clusters in Poaceae and Diptera

Defensin genes exhibit non-random genomic organization, evolving through tandem duplications and positive selection. In T. kiharae, 52 classical defensin genes cluster on chromosomes 2, 13, 20, and 26, mirroring synteny with orthologous regions in Triticum aestivum and Hordeum vulgare [1] [2]. Chromosome 13 harbors the largest cluster (19 genes), displaying conserved microsynteny with the Ovis aries β-defensin locus on chromosome 13—evidence of deep evolutionary conservation despite speciation [9]. These clusters arise via birth-and-death evolution, where gene duplication generates functional diversity, followed by neofunctionalization or pseudogenization. For example, in wheat, defensin paralogs like Tk-AMP-D4 and Tk-AMP-D1 show divergent expression: D4 is root-predominant, while D1 is seed-specific, suggesting subfunctionalization after duplication [1] [6]. Diptera defensins (e.g., in Drosophila) display analogous clustering on chromosome 2L but exhibit accelerated sequence divergence compared to Poaceae—likely reflecting adaptation to diverse pathogens. Notably, T. kiharae defensin promoters are enriched in cis-elements responsive to fungal elicitors (e.g., Fusarium metabolites), enabling rapid transcriptional upregulation during infection [2] [10].

Expression profiling in T. kiharae reveals that Tk-AMP-D4 belongs to a subset of 24 DEFL genes significantly upregulated by Fusarium sambucinum elicitors, indicating its centrality in induced resistance pathways. This contrasts with defensins like DEFB1 in sheep, which show epididymis-specific expression tied to reproductive immunity [2] [9]. Such tissue- and stimulus-specific expression patterns highlight how genomic positioning influences regulatory evolution. Furthermore, comparative genomics identifies positive selection signatures in defensin loop regions—especially distal to cysteine residues—allowing functional innovation while preserving structural integrity. This evolutionary plasticity enables Tk-AMP-D4 and its orthologs to target diverse pathogens, from filamentous fungi to Gram-negative bacteria, through mechanisms like membrane permeabilization and ion channel disruption [1] [7].

Table 3: Defensin Gene Expression Profiles in Response to Pathogen Challenge

Gene/PeptideBasal ExpressionInduction by FungusInduction by WoundingKey Sites of Action
Tk-AMP-D4Moderate (roots/seeds)Strong upregulationModerate upregulationRoot epidermis, vascular bundles
Lentil Defensin 1Low (leaves)UpregulatedUpregulatedLeaves, stems
Lentil Defensin 4High (all tissues)DownregulatedDownregulatedConstitutive barrier in seeds/pods
Ovine DEFB1Epididymis, testisNot testedNot testedSperm protection, reproductive immunity

Defensin Compounds Mentioned in Text:

  • Tk-AMP-D4
  • Tk-AMP-D1
  • NaD1 (Nicotiana alata Defensin 1)
  • PAF (Penicillium chrysogenum Antifungal Protein)
  • Drosomycin (Drosophila melanogaster)
  • DEFB1 (Ovine β-Defensin 1)

Properties

Product Name

Defensin Tk-AMP-D4

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